molecular formula C13H9N3O4 B12787832 6-Methyl-9-nitro-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one CAS No. 140413-13-4

6-Methyl-9-nitro-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one

Cat. No.: B12787832
CAS No.: 140413-13-4
M. Wt: 271.23 g/mol
InChI Key: OYYPAUJETATSMS-UHFFFAOYSA-N
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Description

6-Methyl-9-nitro-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. The compound’s structure includes a pyrido-benzoxazepine core, which is known for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-9-nitro-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrido-benzoxazepine core, followed by nitration and methylation steps. Common reagents used in these reactions include nitric acid for nitration and methyl iodide for methylation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-9-nitro-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The methyl group can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various halides for substitution reactions. The conditions typically involve specific temperatures, pressures, and the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might introduce additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-9-nitro-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one involves its interaction with specific molecular targets. The nitro group may play a role in its biological activity by undergoing reduction to form reactive intermediates that interact with cellular components. The compound may also interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-9-nitro-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one: can be compared with other nitro-substituted heterocyclic compounds.

    Pyrido-benzoxazepine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and activities.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

140413-13-4

Molecular Formula

C13H9N3O4

Molecular Weight

271.23 g/mol

IUPAC Name

6-methyl-9-nitropyrido[2,3-b][1,5]benzoxazepin-5-one

InChI

InChI=1S/C13H9N3O4/c1-15-10-5-4-8(16(18)19)7-11(10)20-12-9(13(15)17)3-2-6-14-12/h2-7H,1H3

InChI Key

OYYPAUJETATSMS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])OC3=C(C1=O)C=CC=N3

Origin of Product

United States

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